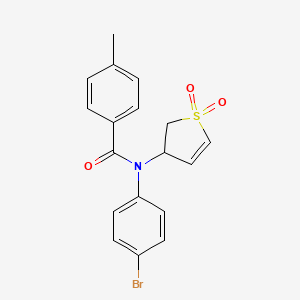
4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-(4-Methylpiperazino)aniline . Anilines are a class of compounds that contain a nitrogen atom connected to a phenyl group. They are used in the production of a wide variety of chemicals, including dyes, drugs, and polymers .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(4-Methylpiperazino)aniline, has been reported. It has a molecular formula of C11H17N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(4-Methylpiperazino)aniline, have been reported. It has a molecular weight of 191.27 and is a purple solid .Wissenschaftliche Forschungsanwendungen
Arylsulfonyl Analogs and Receptor Ligands
Research highlights the significance of arylsulfonyl analogs, including derivatives like 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine, as selective ligands for the 5-HT6 receptor. These compounds, characterized by the presence of an arylsulfonyl group, were initially identified as potent antagonists. Interestingly, modifications of these molecules have led to the discovery of variants exhibiting diverse actions, including agonist activity, indicating a complex interaction mechanism with the receptor. This versatility underscores the compound's utility in designing receptor-specific drugs with tailored pharmacological profiles (Glennon et al., 2010).
Synthesis and Reactivity of Pyrimidinyl Sulphones and Sulphoxides
Another area of application involves the synthesis and study of pyrimidinyl sulphones and sulphoxides. The compound can be used as a precursor or intermediate in the synthesis of these derivatives. Such studies provide valuable insights into the reactivity of sulphonyl and sulphinyl groups attached to pyrimidine, facilitating the development of novel synthetic pathways and the creation of diverse chemical entities with potential therapeutic applications (Brown & Ford, 1967).
Parallel Solution-Phase Synthesis
The compound also finds application in the parallel solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines. This methodology demonstrates the compound's role in facilitating the generation of diverse pyrimidine derivatives through a straightforward, high-yield process. Such derivatives are of interest in various fields, including medicinal chemistry, for their potential biological activities (Radi et al., 2005).
Anticancer and Anti-inflammatory Agents
Derivatives of 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine have been explored for their anticancer and anti-inflammatory properties. The synthesis of novel pyrazolopyrimidines derivatives, for instance, shows significant potential as anticancer and anti-5-lipoxygenase agents. Such research paves the way for the development of new therapeutic agents targeting specific pathways involved in cancer and inflammation (Rahmouni et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19-8-10-20(11-9-19)16-14(23(2,21)22)12-17-15(18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQNRPFMLZZUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~5~-benzyl-2-{2-[(3,4-dimethylbenzyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2668373.png)


![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
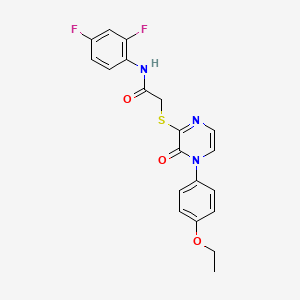
![N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2668383.png)
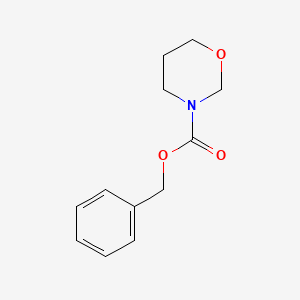
![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
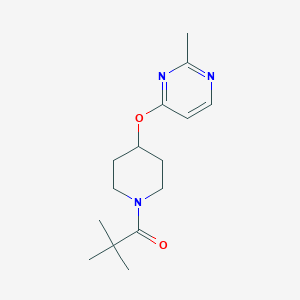
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)
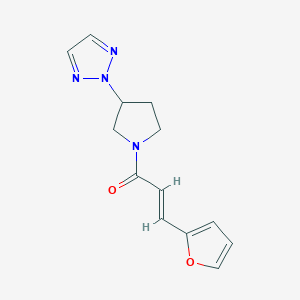
![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide](/img/structure/B2668393.png)
